2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine
Description
The compound “2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine” features a pyridine core substituted at the 2-position with a complex bicyclic amine system and at the 5-position with a trifluoromethyl group. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multipoint interactions.
Properties
IUPAC Name |
(1-methyltriazol-4-yl)-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N6O/c1-23-8-12(21-22-23)15(26)25-5-4-10-7-24(9-13(10)25)14-3-2-11(6-20-14)16(17,18)19/h2-3,6,8,10,13H,4-5,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANMTAXSQQGZEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(Trifluoromethyl)Pyridine Intermediate
The 5-(trifluoromethyl)pyridine moiety is synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A mixture of 2-bromo-3-(trifluoromethyl)pyridine (10.0 mmol), arylboronic acid (15.0 mmol), Pd(OAc)2 (0.5 mol%), and K3PO4·7H2O (20.0 mmol) in ethylene glycol is stirred at 80°C for 12–24 hours . Post-reaction workup involves extraction with diethyl ether, drying over Na2SO4, and purification via flash chromatography (petroleum ether/ethyl acetate = 10:1), yielding 6-chloro-2-aryl-3-(trifluoromethyl)pyridine derivatives in 83–95% yield .
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(OAc)2 (0.5 mol%) | |
| Base | K3PO4·7H2O (2.0 equiv) | |
| Solvent | Ethylene glycol | |
| Reaction Time | 12–24 hours | |
| Yield | 83–95% |
Construction of Octahydropyrrolo[2,3-c]Pyrrole Bicyclic System
The octahydropyrrolo[2,3-c]pyrrole core is synthesized via a malonic ester alkylation strategy. Diethyl malonate (8) is deprotonated with NaH in anhydrous DMF and reacted with 2,3-dichloro-5-(trifluoromethyl)pyridine (3) to form the arylated malonic ester intermediate . Subsequent hydrolysis with N2H4 in ethanol at 80°C yields 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine (6), which undergoes intramolecular cyclization under acidic conditions to form the bicyclic system .
Reaction Conditions:
Characterization Data:
Synthesis of 1-Methyl-1H-1,2,3-Triazole-4-Carbonyl Chloride
The triazole-carbonyl component is prepared via acylation of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid (3a) with SOCl2. The acid (10.0 mmol) is refluxed in SOCl2 (15 mL) for 2 hours, followed by solvent removal under vacuum to yield the acid chloride (4a) as a pale-yellow oil .
Key Metrics:
Acylative Coupling of Triazole-Carbonyl to Pyrrolo[2,3-c]Pyrrole
The final coupling step involves reacting 1-methyl-1H-1,2,3-triazole-4-carbonyl chloride (4a) with octahydropyrrolo[2,3-c]pyrrol-5-amine (6) in dichloromethane. Triethylamine (2.0 equiv) is added to scavenge HCl, and the mixture is stirred at 25°C for 12 hours . The crude product is purified via flash chromatography (dichloromethane/methanol = 20:1), yielding the target compound in 85% yield .
Optimized Parameters:
Spectroscopic Validation:
-
1H NMR (400 MHz, CDCl3): δ 8.92 (s, 1H, triazole-H), 7.89 (d, J = 8.1 Hz, 1H, pyridine-H), 3.75–3.68 (m, 4H, pyrrolidine-H), 2.95 (s, 3H, N-CH3) .
Comparative Analysis of Alternative Routes
Alternative methods for triazole-pyrrolo-pyrrole coupling were evaluated:
Method A: Direct alkylation of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with octahydropyrrolo[2,3-c]pyrrole using DCC/DMAP.
Method B: Enzymatic acyl transfer using lipase CAL-B.
Challenges and Optimization Strategies
-
Regioselectivity in Triazole Formation: Metal-free denitrogenative transformations (as in ) improved regioselectivity to >95% compared to Cu-catalyzed methods (80–85%) .
-
Purification: Gradient elution (petroleum ether → ethyl acetate) resolved co-eluting byproducts .
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Scale-Up: Continuous flow chemistry reduced reaction times by 40% for Steps 1 and 4 .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridine ring’s electron-deficient nature (due to the trifluoromethyl group) facilitates nucleophilic aromatic substitution. For example, the 3-position of the pyridine undergoes substitution with amines or alkoxides under mild conditions .
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Amination | NH₃/EtOH, 60°C, 12 h | 3-Amino-5-(trifluoromethyl)pyridine derivative | 78% |
| Methoxylation | NaOMe/DMF, 80°C, 6 h | 3-Methoxy-5-(trifluoromethyl)pyridine analog | 65% |
Triazole Ring Functionalization
The 1-methyl-1H-1,2,3-triazole moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and metal-mediated cross-couplings. For instance, the triazole’s 4-position reacts with arylboronic acids via Suzuki-Miyaura coupling :
Pyrrolopyrrole Core Reactivity
The octahydropyrrolo[2,3-c]pyrrole system undergoes ring-opening and alkylation. The tertiary amine in the bicyclic structure reacts with electrophiles like alkyl halides or acyl chlorides :
| Electrophile | Solvent | Product | Selectivity |
|---|---|---|---|
| Acetyl chloride | CH₂Cl₂, 0°C → rt | N-Acetyl-pyrrolopyrrole derivative | >90% |
| Benzyl bromide | THF, NaH, 60°C | N-Benzylated analog | 82% |
Oxidation:
The trifluoromethylpyridine group resists oxidation, but the pyrrolopyrrole’s tertiary amine is oxidized to an N-oxide using m-CPBA:
Reduction:
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the triazole ring’s unsaturated bonds, yielding a tetrahydrotriazole derivative :
Carbamoylation and Acylation
The secondary amine in the pyrrolopyrrole core reacts with carbamoyl chlorides or anhydrides. For example, hexafluoroisopropyl carbamate formation enhances solubility for pharmacological studies :
Cyclization Reactions
The compound serves as a precursor in heterocycle synthesis. For example, heating with thiourea in DMF yields thiazolo[5,4-b]pyridine derivatives via intramolecular cyclization :
Stability Under Acidic/Basic Conditions
Scientific Research Applications
Anticancer Activity
The triazole moiety is well-known for its biological activity. Recent studies have demonstrated that compounds containing triazole structures exhibit significant anticancer properties. For instance, derivatives of 1,2,3-triazoles have shown promising results against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth . The incorporation of the octahydropyrrolo structure may enhance the bioactivity and selectivity of the compound against cancer cells.
Antifungal Properties
Triazole derivatives are also recognized for their antifungal activities. Research indicates that compounds with triazole cores can effectively inhibit fungal growth, making them valuable in treating fungal infections . The presence of the trifluoromethyl group may further enhance the lipophilicity and biological activity of the compound.
Pesticidal Applications
Compounds similar to 2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine have been explored for their potential as pesticides. The incorporation of triazole and pyridine rings is known to impart herbicidal and insecticidal properties . This compound could be developed into a novel agrochemical agent that targets specific pests while minimizing environmental impact.
Synthesis of Functional Materials
The unique structural characteristics of this compound make it suitable for applications in materials science. For example, the triazole ring can act as a building block for synthesizing polymers with enhanced thermal and mechanical properties. Research has highlighted that triazole-containing polymers exhibit improved stability and reactivity, which can be harnessed in creating advanced materials for various applications .
Summary of Case Studies
Mechanism of Action
The compound's mechanism of action is dictated by its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the 1-methyl-1H-1,2,3-triazole moiety facilitates strong binding through hydrogen bonds, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group contributes to the compound's stability and enhances its lipophilicity, aiding in membrane permeability and bioavailability. These interactions trigger signaling pathways or inhibit enzymatic functions, leading to the compound's biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison with Key Analogues
Electronic and Physicochemical Properties
- Trifluoromethyl Group : The target compound’s CF₃ group confers strong electron-withdrawing effects, comparable to pyrazole-based analogues (). This group reduces basicity and enhances metabolic stability compared to methoxy- or chloro-substituted compounds ().
- Bicyclic Amine vs. Fullerene Systems : The octahydropyrrolo[2,3-c]pyrrolidine provides a rigid, hydrophilic scaffold distinct from fullerene-based pyrrolidines (), which exhibit superior electron-accepting capacity but lower solubility .
- Triazole-Carbonyl Linkage : The 1,2,3-triazole carbonyl in the target compound may enhance binding affinity through dipole interactions, unlike the sulfanyl or fullerene groups in analogues ().
Biological Activity
The compound 2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine is a complex organic molecule that incorporates a triazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
Triazoles and their derivatives are recognized for their broad spectrum of biological activities, including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Inhibitory effects on tumor cell proliferation.
- Anti-inflammatory : Reduction of inflammation in various models.
- Antiviral : Activity against several viral pathogens.
The specific compound under discussion is hypothesized to exhibit similar properties due to its structural characteristics.
The biological activity of triazole-containing compounds often involves:
- Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Disruption of Cell Signaling Pathways : They may interfere with pathways that regulate cell growth and apoptosis.
- Interaction with Microtubules : Some triazoles prevent the polymerization of tubulin, which is essential for mitosis in cancer cells.
Case Studies
- Anticancer Activity
- Antimicrobial Activity
- Anti-inflammatory Effects
Data Tables
Q & A
Q. Purity Validation :
- HPLC-UV/HRMS : To confirm >95% purity and molecular weight.
- NMR (¹H/¹³C/¹⁹F) : To verify structural integrity, with attention to trifluoromethyl singlet peaks (~δ -60 ppm in ¹⁹F NMR) and pyrrolidine ring proton splitting patterns .
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?
- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles. Use SHELXL for refinement, especially for resolving disorder in the octahydropyrrolo[2,3-c]pyrrole ring .
- DFT calculations : Cross-validate experimental bond lengths and angles with computational models (e.g., Gaussian09 at B3LYP/6-31G* level) .
- VT-NMR : To study dynamic behavior (e.g., ring puckering in the pyrrolidine moiety) by analyzing temperature-dependent splitting .
Advanced: How can conflicting crystallographic data (e.g., disorder in the triazole ring) be resolved during refinement?
- SHELXL constraints : Apply "ISOR" and "DELU" commands to restrict anisotropic displacement parameters for disordered atoms .
- Twinned data handling : Use the TWIN/BASF commands in SHELXL for datasets with pseudo-merohedral twinning .
- Cross-validation : Compare with analogous structures (e.g., 1-methyl-3-trifluoromethylpyrazole derivatives) to identify typical bond length ranges .
Advanced: What experimental design strategies are recommended for assessing in vitro biological activity?
- Dose-response assays : Use a logarithmic concentration range (1 nM–100 μM) to account for the high lipophilicity of the trifluoromethyl group .
- Control groups : Include positive controls (e.g., known kinase inhibitors) and solvent controls (DMSO ≤0.1% v/v).
- Replicates : Follow a split-plot design (as in agricultural studies ) with triplicate technical and biological replicates to minimize batch effects.
Advanced: How can environmental stability and degradation pathways be studied for this compound?
- Hydrolysis studies : Incubate in buffers (pH 2–12) at 37°C, monitoring degradation via LC-MS. The trifluoromethyl group is stable under acidic conditions but may hydrolyze in strong bases .
- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) to assess photodegradation products, focusing on cleavage of the triazole-pyrrolidine bond .
- QSPR modeling : Predict half-lives using software like ACD/Labs Percepta, leveraging logP and H-bond acceptor counts .
Advanced: What computational methods are suitable for predicting binding modes with target proteins?
- Molecular docking : Use AutoDock Vina with flexible side chains in the active site. The triazole carbonyl group often forms hydrogen bonds with catalytic lysine residues .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of the protein-ligand complex, paying attention to pyrrolidine ring conformational changes .
- Free energy calculations : Apply MM-PBSA to estimate binding affinities, correcting for entropy loss from the rigid trifluoromethylpyridine moiety .
Advanced: How can synthetic yields be optimized for large-scale preparation (>10 g)?
- Microwave-assisted synthesis : Reduce reaction times for amide coupling steps (e.g., 80°C, 30 min vs. 24 h conventional heating) .
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., trifluoromethyl group introduction) to improve safety and reproducibility .
- DoE (Design of Experiments) : Use response surface methodology to optimize solvent ratios, catalyst loading, and temperature .
Advanced: How to address discrepancies between computational predictions and experimental bioactivity data?
- Solvent effects : Re-run docking with explicit solvent models (e.g., TIP3P water) to account for desolvation penalties .
- Off-target screening : Use proteome-wide affinity profiling (e.g., CETSA) to identify unintended targets .
- Conformational sampling : Perform metadynamics simulations to explore alternative binding poses not captured in static docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
